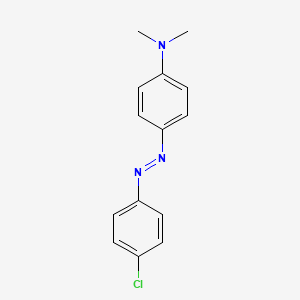

4'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1362465

Key on ui cas rn:

2491-76-1

M. Wt: 259.73 g/mol

InChI Key: WQWHNMIYCHFRJK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04001279

Procedure details

The ability of the cyclic ethers to solubilize salts were determined as follows. The cyclic ether (~90 mg) was dissolved in 0.4 ml. of chloroform and its 100 MHz pmr spectrum recorded. Excess salt (3 to 4 moles per mole of cyclic ether) was shaken with this solution which was then filtered, and the pmr spectrum again taken. The relative number of moles of the cyclic ether to the dissolved salt were determined (±5%) by integrating the appropriate signals of the protons of the cycle vs those of the salt. After the spectra were run, all solutions were returned to contact with the excess salt, and the mixtures were shaken intermittently for 24 hours without spectral change. With each salt, a parallel experiment was performed in which the cyclic ether was absent. Unless noted otherwise, no signal was observed for the salt in the absence of the cyclic ether, indicating the salt alone to be too insoluble to be detected. Run 23 involved benzoyl hexafluorophosphate as the guest salt. This material both complexed with and more slowly reacted with (benzoylated) the host cycle. Within 5 minutes, the nmr spectrum of the mixture indicated that 80% of the benzoyl salt originally complexed had reacted. The aryl-diazonium salts were stabilized by complexation, as shown by the decreased rate of nitrogen evolution upon complexation of the more unstable of them. Reactions other than complexation of the diazonium salts with the cyclic ethers were very slow. However, reactions of the complexed diazonium salts with compounds with which they ordinarily react rapidly (e.g., N,N-dimethylaniline, potassium phenoxide, Sandmeyer reaction reagents, hypophosphorous acid) were not inhibited by complexation. For example, when 2.25 g. (10 mmol) of 4-chlorobenzenediazonium tetrafluoroborate was dissolved at 25° in a solution of 4.88 g. (10 mmol) of a cyclic ether 6 in 50 ml. of dichloromethane, cooled to -75°, and N,N-dimethylaniline added, a 95% yield of 4-chloro-4'-(N,N-dimethylamino)-azobenzene was produced.

[Compound]

Name

cyclic ethers

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cyclic ether

Quantity

10 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

cyclic ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

cyclic ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

benzoyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

aryl-diazonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

diazonium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

cyclic ethers

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

diazonium salts

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

potassium phenoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]C1C=CC=CC=1.[K+].[PH2](O)=O.F[B-](F)(F)F.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N+:33]#[N:34])=[CH:29][CH:28]=1>ClCCl.C(Cl)(Cl)Cl>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[N:34][C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:9])[CH3:1])=[CH:4][CH:5]=2)=[CH:29][CH:28]=1 |f:1.2,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

cyclic ethers

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.ClC1=CC=C(C=C1)[N+]#N

|

Step Three

[Compound]

|

Name

|

cyclic ether

|

|

Quantity

|

10 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Seven

[Compound]

|

Name

|

cyclic ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

cyclic ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

benzoyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

aryl-diazonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

diazonium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

cyclic ethers

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

diazonium salts

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

|

Name

|

potassium phenoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C1=CC=CC=C1.[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[PH2](=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixtures were shaken intermittently for 24 hours without spectral change

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material both complexed with and more slowly reacted with (benzoylated) the host cycle

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Within 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

originally complexed had reacted

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |